2-(3-methyl-1H-pyrazol-1-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide
Overview
Description
2-(3-methyl-1H-pyrazol-1-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound has been extensively studied for its mechanism of action and its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-(3-methyl-1H-pyrazol-1-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide is not fully understood. It is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. This compound has been shown to increase the release of GABA in the brain, leading to a decrease in neuronal excitability and a reduction in pain and seizures.
Biochemical and Physiological Effects
2-(3-methyl-1H-pyrazol-1-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. This compound has also been found to increase the levels of the neurotransmitter GABA in the brain, leading to a reduction in neuronal excitability and a decrease in pain and seizures.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(3-methyl-1H-pyrazol-1-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide in lab experiments include its high potency and selectivity for the GABAergic system. This compound has also been found to have low toxicity in animal models. However, the limitations of using this compound in lab experiments include its limited solubility in water and its relatively short half-life.
Future Directions
There are several future directions for research on 2-(3-methyl-1H-pyrazol-1-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide. One direction is to further investigate its mechanism of action and its effects on the GABAergic system. Another direction is to study its efficacy in treating other diseases, such as anxiety and depression. Additionally, research could be done to improve the solubility and half-life of this compound. Finally, studies could be conducted to determine the safety and efficacy of this compound in human clinical trials.
Conclusion
2-(3-methyl-1H-pyrazol-1-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide is a chemical compound that has potential as a therapeutic agent for various diseases. Its synthesis method has been optimized to yield high purity and high yield of the compound. This compound has been extensively studied for its mechanism of action and its biochemical and physiological effects. While there are limitations to using this compound in lab experiments, there are several future directions for research on this compound.
Scientific Research Applications
2-(3-methyl-1H-pyrazol-1-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide has been studied for its potential as a therapeutic agent for various diseases. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. This compound has been tested in animal models for its efficacy in treating neuropathic pain, inflammatory pain, and seizures.
properties
IUPAC Name |
2-(3-methylpyrazol-1-yl)-N-[1-(2-phenylethyl)piperidin-3-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-16-9-13-23(21-16)15-19(24)20-18-8-5-11-22(14-18)12-10-17-6-3-2-4-7-17/h2-4,6-7,9,13,18H,5,8,10-12,14-15H2,1H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIVANLWASNCIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CC(=O)NC2CCCN(C2)CCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methyl-1H-pyrazol-1-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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